molecular formula C24H21F3N2O3 B15102211 N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide

N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide

Cat. No.: B15102211
M. Wt: 442.4 g/mol
InChI Key: CMYGPQTTYWWSHO-ZHZULCJRSA-N
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Description

N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is a structurally complex benzamide derivative featuring a Z-configured enamide core. The molecule comprises a benzamide group linked to a furan-substituted propenamide scaffold, with a 3-(trifluoromethyl)phenyl substituent on the furan ring and an isopropylamine moiety at the 3-oxo position. While direct studies on this compound are sparse, its structural analogs (e.g., ) suggest applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators due to the enamide motif’s propensity for hydrogen bonding and aromatic stacking .

Properties

Molecular Formula

C24H21F3N2O3

Molecular Weight

442.4 g/mol

IUPAC Name

N-[(Z)-3-oxo-3-(propan-2-ylamino)-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H21F3N2O3/c1-15(2)28-23(31)20(29-22(30)16-7-4-3-5-8-16)14-19-11-12-21(32-19)17-9-6-10-18(13-17)24(25,26)27/h3-15H,1-2H3,(H,28,31)(H,29,30)/b20-14-

InChI Key

CMYGPQTTYWWSHO-ZHZULCJRSA-N

Isomeric SMILES

CC(C)NC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide typically involves multiple steps. One common approach is the coupling of an appropriate furan derivative with a benzamide precursor under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger quantities of reactants. Additionally, the use of automated systems can help in optimizing the reaction parameters to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Analysis

Key analogs differ in substituents on the phenyl rings and amino side chains, altering physicochemical and biological properties. Below is a comparative analysis:

Compound Furan Substituent Amide Side Chain Molecular Weight (g/mol) Notable Features
Target Compound (N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide) 3-(Trifluoromethyl)phenyl Propan-2-ylamino ~535.4 (estimated) Electron-withdrawing CF₃ group enhances lipophilicity and stability
Analog 1 (N-{(1Z)-3-(Allylamino)-1-[5-(3-chlorophenyl)-2-furyl]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide, ) 3-Chlorophenyl Allylamino, 4-methoxybenzamide ~479.9 Chlorine atom increases polarity; methoxy group enhances solubility
Analog 2 (N-{(1Z)-3-[(4-Fluorobenzyl)amino]-1-[5-(4-methylphenyl)-2-furyl]-3-oxoprop-1-en-2-yl}benzamide, ) 4-Methylphenyl 4-Fluorobenzylamino ~499.5 Methyl and fluorine groups balance lipophilicity and bioavailability
Analog 3 (N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide, ) 3-Chlorophenyl 3-Methoxypropylamino ~537.9 Methoxypropyl chain improves solubility; dual methoxy groups modulate electron density
Analog 4 ((2Z)-2-cyano-N-(3-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide, ) 3-Nitrophenyl Cyano, 3-methylphenyl ~389.4 Nitro group increases reactivity; cyano group enhances electrophilicity

Substituent Effects on Properties

  • Trifluoromethyl (Target Compound) : The CF₃ group increases metabolic resistance to oxidation and improves membrane permeability due to its hydrophobicity .
  • Chlorine (Analogs 1, 3) : Enhances halogen bonding with biological targets but may reduce solubility compared to CF₃ .
  • Methoxy (Analogs 1, 3, 10) : Improves aqueous solubility through hydrogen bonding while mildly increasing steric bulk .
  • Fluorine (Analog 2) : Balances electronegativity and lipophilicity, favoring target engagement without significant metabolic drawbacks .

Biological Activity

N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide, a compound characterized by its complex structure and diverse functional groups, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including antimicrobial properties, pharmacological effects, and underlying mechanisms.

Chemical Structure and Properties

The compound has the following chemical formula: C24H21F3N2O3. Its structure features a benzamide core with a trifluoromethyl group and a furan moiety, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have demonstrated that derivatives containing trifluoromethyl groups are potent growth inhibitors against Gram-positive bacteria. For instance, compounds with similar structural features showed low minimum inhibitory concentrations (MIC) against Staphylococcus aureus, indicating strong antibacterial properties . The trifluoromethyl substituent enhances the activity of these compounds, with MIC values reported as low as 0.78 μg/ml for certain derivatives .

Table 1: Antimicrobial Activity of Trifluoromethyl Derivatives

Compound IDMIC (μg/ml)Bacterial Strain
413.12Staphylococcus aureus
460.78Staphylococcus aureus
500.78 - 3.125Various Gram-positive

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the furan ring and the benzamide group is believed to facilitate interactions with cellular targets involved in cancer progression .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Macromolecular Synthesis : Studies indicate that this compound may inhibit bacterial macromolecular synthesis, which is crucial for bacterial growth and replication .
  • Receptor Modulation : The compound has been shown to affect various receptor pathways, including those involved in cell signaling and apoptosis, potentially leading to enhanced therapeutic effects against tumors .
  • Resistance Profile : Notably, compounds with similar structures exhibit low tendencies for bacteria to develop resistance through mutation, making them promising candidates for further development in antimicrobial therapies .

Case Studies

Recent research highlights the efficacy of this compound in various preclinical models:

  • In Vivo Efficacy : In mouse models, the compound demonstrated no significant toxicity at doses up to 50 mg/kg while effectively reducing bacterial load in infected tissues .
  • Cell Viability Assays : In neuroblastoma cell lines, the compound exhibited favorable induction effects on cell viability, suggesting potential applications in neuro-oncology .

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